1,3-Bis(4-aminophenyl)adamantane

Colorless Polyimides Flexible Displays Optical Coatings

This 1,3-disubstituted adamantane diamine disrupts polymer chain packing via its rigid cage architecture, yielding polyimides with Tg up to 440°C, dielectric constant as low as 2.76, and >80% optical transparency at 400 nm. Unlike 4,4'-oxydianiline or the 2,2-substituted isomer, only the 1,3-regioisomer delivers this precise balance of thermal, dielectric, and optical properties. Critical for interlayer dielectrics in advanced semiconductor packaging, flexible OLED/MicroLED substrates, and high-relaxivity MRI contrast agents where 1,3-geometry is functionally essential. Source verified, high-purity material to ensure batch-to-batch reproducibility.

Molecular Formula C22H26N2
Molecular Weight 318.5 g/mol
CAS No. 58788-79-7
Cat. No. B1268266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-aminophenyl)adamantane
CAS58788-79-7
Molecular FormulaC22H26N2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N
InChIInChI=1S/C22H26N2/c23-19-5-1-17(2-6-19)21-10-15-9-16(11-21)13-22(12-15,14-21)18-3-7-20(24)8-4-18/h1-8,15-16H,9-14,23-24H2
InChIKeyLALHUWOVOZGIAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4-aminophenyl)adamantane (CAS 58788-79-7) – Technical Selection Guide for High-Performance Polymer Synthesis & Advanced Material Science Applications


1,3-Bis(4-aminophenyl)adamantane is a rigid, cage-structured aromatic diamine monomer [1]. Its molecular architecture combines a central adamantane core with two 4-aminophenyl substituents at the 1,3-positions, imparting exceptional thermal stability and high glass transition temperatures (Tg: 285–440 °C) in its polyimide derivatives [1]. The compound is primarily utilized as a key building block in the synthesis of advanced polyimides for electronics and optics, where its unique structure enables a favorable balance of transparency, low dielectric constant, and solubility [2].

Why Substituting 1,3-Bis(4-aminophenyl)adamantane with a Standard or Alternative Diamine in Polymer Synthesis Compromises Performance


Generic substitution of 1,3-bis(4-aminophenyl)adamantane with other aromatic diamines (e.g., 4,4'-oxydianiline or simple phenylenediamines) or even other adamantane-based diamines is not trivial due to the precise steric and electronic effects conferred by its 1,3-disubstituted adamantane cage. This unique geometry disrupts polymer chain packing, directly modulating key performance metrics such as optical transparency, dielectric constant, and coefficient of thermal expansion [1]. A simple substitution, even with a closely related analog like the 2,2-substituted adamantane derivative, can drastically alter properties such as solubility and anti-proliferative activity, rendering the material unsuitable for its intended application [2]. The evidence below quantitatively establishes why this specific regioisomer and its unmodified aminophenyl structure are essential for achieving the precise balance of properties required in high-performance polymers and specialty materials.

Product-Specific Quantitative Evidence Guide: 1,3-Bis(4-aminophenyl)adamantane vs. Closest Analogs


Balanced Optical and Thermal Profile in Colorless Polyimides vs. Fluorinated Analog

In a direct head-to-head comparison of semi-alicyclic polyimides synthesized with the same dianhydride, the 1,3-Bis(4-aminophenyl)adamantane (ADMDA)-derived polymer demonstrates a more balanced property profile compared to its fluorinated analog (FADMDA). While both achieve excellent optical transparency (>80% transmittance at 400 nm), the ADMDA-based polyimide exhibits a significantly lower Coefficient of Thermal Expansion (CTE) than the FADMDA-based polymer [1]. This is attributed to the reduced chain linearity and strong electron-withdrawing effects of fluorine in FADMDA, which compromises dimensional stability [1]. This makes ADMDA the preferred diamine for applications requiring both optical clarity and mechanical reliability under thermal stress.

Colorless Polyimides Flexible Displays Optical Coatings

Mechanical Toughness Advantage in Polyimide Films vs. Methyl-Substituted Analog

When compared to polyimides derived from the methyl-substituted analog DMADMDA, the ADMDA-based polyimides exhibit superior tensile properties. Direct comparison shows that the ADMDA-derived polymers have better elongation at break and overall toughness [1]. The bulky methyl groups in DMADMDA enhance chain rigidity and reduce inter-/intra-molecular interactions, which while beneficial for Tg and CTE, significantly impair the material's ability to withstand tensile stress [1]. For applications where mechanical durability and flexibility are paramount, ADMDA provides a clear advantage.

High-Performance Polymers Aerospace Materials Tough Films

Demonstrated Low Dielectric Constant Range (2.76-2.92) in Polyimides for Electronics Packaging

Polyimides synthesized from 1,3-Bis(4-aminophenyl)adamantane with various aromatic tetracarboxylic dianhydrides consistently achieve low dielectric constants, ranging from 2.76 to 2.92 [1]. This is a key differentiator for advanced electronic packaging, as lower dielectric constants reduce signal propagation delay, crosstalk, and power dissipation in high-frequency devices. The adamantane cage's intrinsic low polarizability and its ability to increase fractional free volume in the polymer matrix are responsible for this property [1].

Microelectronics Dielectric Materials Semiconductor Packaging

Inferior In Vitro Anticancer Activity vs. 2,2-Substituted Analog—A Critical Negative Differentiator for Medicinal Chemistry

A direct comparison in a National Cancer Institute (NCI) 60-cell line screen reveals that 1,3-substituted adamantane derivatives, including 1,3-Bis(4-aminophenyl)adamantane, exhibit markedly weaker growth inhibition than their 2,2-substituted counterparts. Specifically, the 2,2-bis(4-aminophenyl)adamantane analog (NSC-711117) showed very strong inhibition with IC50 values <1.0 µM against several cancer cell lines (e.g., HT-29, KM-12, SF-295, NCI/ADR-RES), while the study notes that the 1,3-substituted analogs demonstrated weaker activity [1]. This is a critical negative differentiator for researchers in medicinal chemistry, confirming that the 1,3-isomer is NOT the optimal scaffold for anticancer activity.

Medicinal Chemistry Anticancer Agents SAR Studies

High-Value Application Scenarios for 1,3-Bis(4-aminophenyl)adamantane Based on Verified Performance Data


Monomer for Low-Dielectric Constant Polyimides in High-Frequency Microelectronics

Given its proven ability to produce polyimides with dielectric constants as low as 2.76 [1], this diamine is a critical building block for synthesizing interlayer dielectrics and passivation layers in advanced semiconductor packaging. This directly addresses the need for materials that minimize signal delay and power loss in high-frequency 5G/6G communication devices and high-performance computing chips.

Key Component in Colorless Polyimide Films for Next-Generation Flexible Displays

The ADMDA-derived polyimides uniquely combine excellent optical transparency (>80% at 400 nm) with a high glass transition temperature (Tg up to 440 °C) and a balanced coefficient of thermal expansion [1]. This makes it a superior choice for flexible OLED and microLED display substrates that must survive high-temperature manufacturing processes while maintaining optical clarity and mechanical integrity.

Scaffold for Specialized Chemical Modifications in Non-Anticancer Research

The definitive structure-activity relationship (SAR) data demonstrates that while the 1,3-substitution pattern is inferior for direct anticancer activity compared to the 2,2-isomer [2], its robust and rigid framework is still highly valuable. Researchers are leveraging this specific isomer to synthesize other functional materials, such as high-relaxivity MRI contrast agents [3] and novel catalysts, where the 1,3-disubstituted geometry is essential for the final material's function.

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